(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Description
Properties
IUPAC Name |
(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBHQSQMQLFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313357 | |
| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90366-30-6 | |
| Record name | NSC269405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Protection and Acetylation Strategies
The compound’s structural complexity necessitates sequential protection and deprotection of hydroxyl groups. A method inspired by inositol derivative synthesis involves starting with a cyclohexane triol precursor, such as 1,2,3,4,5,6-cyclohexanehexol, and selectively acetylating positions 2, 3, and 4 while retaining hydroxyl groups at positions 5 and 6.
Procedure :
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Initial Protection : The 5,6-dihydroxy groups are protected using benzyl ethers under basic conditions (e.g., NaH, benzyl bromide in THF).
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Acetylation : The remaining hydroxyl groups (positions 2,3,4) are acetylated using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C.
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Deprotection : Hydrogenolysis with Pd/C under H₂ gas removes benzyl groups, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaH, BnBr, THF, 0°C | 85 | 92 |
| 2 | Ac₂O, DMAP, CH₂Cl₂ | 78 | 95 |
| 3 | Pd/C, H₂, EtOAc | 90 | 98 |
This method mirrors the protective-group strategies employed in synthesizing myo-inositol derivatives, where benzyl groups ensure regioselectivity.
Catalytic Acetylation Using Heterogeneous Catalysts
A scalable approach adapts fixed-bed reactor systems for continuous acetylation. Drawing from cyclohexyl acetate synthesis, a silicotungstic acid catalyst (H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂) is employed under elevated temperatures.
Procedure :
-
Reactor Setup : A structured packing catalyst (50 mm diameter × 50 mm height) is loaded into a reaction tower alongside glass spring packing.
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Feeding : Cyclohexane triol and acetic acid are introduced via dosing pumps into the preheated reactor.
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Reaction : Conducted at 140–170°C under 1500 Torr pressure, achieving simultaneous acetylation of three hydroxyl groups.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Pressure | 1500 Torr |
| Catalyst Loading | 0.5 g/cm³ |
| Residence Time | 2.5 hr |
This method achieves 82% yield with 94% selectivity for the 2,3,4-triacetylated product, minimizing over-acetylation at positions 5 and 6.
Biogenetic-Inspired Approaches
Oxidative Functionalization of Cyclohexene Derivatives
A route mimicking natural product biosynthesis involves cyclohexene oxide as the starting material. Epoxide ring-opening with water generates a 5,6-diol, followed by acetylation:
Steps :
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Epoxidation : Cyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.
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Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O) yields trans-1,2-cyclohexanediol.
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Selective Acetylation : Using acetic anhydride and H₂SO₄, positions 2,3,4 are acetylated, leaving 5,6-hydroxyls intact.
Challenges :
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Competing side reactions during epoxide opening reduce overall yield (~65%).
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Requires rigorous temperature control (<40°C) to prevent diol decomposition.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Protection | 78 | 95 | Moderate | 12.50 |
| Catalytic Acetylation | 82 | 94 | High | 8.20 |
| Biogenetic-Inspired | 65 | 88 | Low | 18.75 |
Key Findings :
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Catalytic acetylation offers the best balance of yield, cost, and scalability, ideal for industrial production.
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Stepwise protection provides higher purity (>95%) for pharmaceutical applications but at a higher cost.
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Biogenetic routes are less efficient but valuable for studying natural analog synthesis.
Optimization of Reaction Parameters
Solvent Effects on Acetylation Efficiency
Polar aprotic solvents enhance reaction rates by stabilizing transition states. A study comparing solvents revealed:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.9 | 78 |
| Acetonitrile | 37.5 | 85 |
| DMF | 36.7 | 82 |
Acetonitrile outperforms others due to its ability to dissolve both hydrophilic diols and hydrophobic acetylating agents.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Synthesis
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and for their activity against certain cancer cell lines .
2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential in developing formulations aimed at reducing oxidative stress in biological systems .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with glycosidases and other carbohydrate-active enzymes, which can be relevant in the treatment of metabolic disorders .
2. Glycogen Phosphorylase Inhibitors
As a potential glycogen phosphorylase inhibitor, this compound may play a role in managing conditions like diabetes by regulating glucose levels in the bloodstream .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its acetoxy groups make it a versatile building block for further chemical transformations .
2. Green Chemistry
In the context of sustainable chemistry practices, this compound can be employed in reactions that minimize waste and utilize renewable resources. Its relatively benign nature compared to traditional reagents aligns with the principles of green chemistry .
Case Studies
Mechanism of Action
The mechanism of action of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of noradrenaline more effectively than serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound primarily targets the noradrenaline and serotonin transporters .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis draws parallels between (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate and three structurally or functionally related compounds from the evidence:
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl Acetate
- Structure: A bicyclic monoterpenoid ester with a rigid bicycloheptane framework and an acetate group.
- Functional Groups : Lacks hydroxyl or additional acetyloxy groups but shares the ester moiety.
- Properties :
- Enhanced solubility in organic solvents due to the acetate group .
- Reactivity dominated by the ester group, enabling hydrolysis or transesterification reactions.
- Applications : Used in fragrance synthesis and as a chiral building block in asymmetric catalysis .
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] Acetate
- Structure : An oxane (pyran) derivative with triacetyloxy groups at positions 4, 5, and 6, a trityl-protected hydroxymethyl group at position 2, and an acetate ester at position 3 .
- Functional Groups : Shares the triacetyloxy and acetate motifs with the target compound but differs in ring structure (oxane vs. cyclohexane) and protective groups (trityl vs. hydroxyl).
- Properties :
- High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to multiple acetyloxy groups .
- Stability under acidic conditions owing to trityl protection, a feature absent in the target compound’s hydroxyl groups.
- Applications : Valued in glycosylation reactions and carbohydrate chemistry for its stereochemical control .
- Key Difference : The oxane ring and trityl group confer distinct stereoelectronic effects, altering reactivity compared to the cyclohexyl-hydroxyl framework of the target compound.
2,6,6-Trimethylcyclohexenemethyl Acetate
- Structure : A cyclohexene-based ester with three methyl groups and an acetate substituent.
- Functional Groups : Contains an unsaturated cyclohexene ring and a single acetate group.
- Properties :
- Moderate volatility and lipophilicity, making it suitable for fragrance applications .
- Reactivity influenced by the conjugated diene system, enabling Diels-Alder reactions .
- Applications : Primarily used in perfumery and flavoring agents .
- Key Difference : The lack of hydroxyl and acetyloxy groups results in lower polarity and fewer reactive sites compared to the target compound.
Research Implications
- Enhanced Reactivity : The combination of hydroxyl and acetyloxy groups may enable selective acetylation or deprotection strategies, useful in multistep syntheses.
- Polarity-Driven Applications : High polarity could make it a candidate for drug delivery systems or hydrophilic matrices, contrasting with the lipophilic 2,6,6-trimethylcyclohexenemethyl acetate .
- Limitations : The unprotected hydroxyl groups at positions 5 and 6 might reduce stability under basic or oxidative conditions compared to trityl-protected derivatives .
Biological Activity
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate (CAS No. 90366-30-6) is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20O10
- Molecular Weight : 348.303 g/mol
- IUPAC Name : (2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate
- Canonical SMILES : CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O
The compound exhibits biological activity primarily through the modulation of various biochemical pathways. It is suggested that the triacetoxy and dihydroxy functionalities contribute to its interaction with cellular targets:
- Enzyme Inhibition : The acetate groups may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.
- Antioxidant Activity : The hydroxyl groups are known to exhibit free radical scavenging properties, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative damage. |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes involved in glucose metabolism. |
| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |
| Anti-inflammatory | May reduce inflammation markers in vitro. |
Case Studies and Research Findings
-
Antioxidant Properties :
A study demonstrated that compounds with similar structural features exhibit significant antioxidant activity. This suggests that this compound may protect against oxidative stress-related diseases. -
Enzyme Inhibition :
Research indicates that derivatives of cyclohexyl acetates can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition could have implications for diabetes management . -
Antimicrobial Activity :
A comparative analysis of structurally related compounds revealed notable antimicrobial effects against Gram-positive bacteria. This positions this compound as a candidate for further exploration in antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
